4-Propoxy-2-(pyridin-2-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-2-(pyridin-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-Propoxy-2-(pyridin-2-ylmethoxy)benzoic acid.
Reduction: 4-Propoxy-2-(pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Propoxy-2-(pyridin-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Propoxy-2-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the propoxy and pyridin-2-ylmethoxy groups, making it less versatile in certain reactions.
2-(Pyridin-2-ylmethoxy)benzaldehyde: Similar structure but lacks the propoxy group, affecting its reactivity and applications.
Uniqueness
4-Propoxy-2-(pyridin-2-ylmethoxy)benzaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-propoxy-2-(pyridin-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C16H17NO3/c1-2-9-19-15-7-6-13(11-18)16(10-15)20-12-14-5-3-4-8-17-14/h3-8,10-11H,2,9,12H2,1H3 |
InChI Key |
DHQFOVLZQHGMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.